3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate

Lipophilicity Drug Design ADME

3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate (CAS 65615-59-0) is a C1,C8-diacetoxy, C3-bromomethyl-substituted 9,10-anthraquinone (molecular formula C₁₉H₁₃BrO₆, MW 417.2 g/mol). Unlike non-halogenated diacetate analogs or mono-functional bromomethyl-anthracenes, this compound presents three chemically orthogonal handles on the anthraquinone scaffold: two protected phenolic acetates at positions 1 and 8 and a reactive bromomethyl electrophile at position 3, enabling sequential, site-selective functionalization strategies not achievable with simpler congeners.

Molecular Formula C19H13BrO6
Molecular Weight 417.2 g/mol
CAS No. 65615-59-0
Cat. No. B13138989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
CAS65615-59-0
Molecular FormulaC19H13BrO6
Molecular Weight417.2 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)CBr
InChIInChI=1S/C19H13BrO6/c1-9(21)25-14-5-3-4-12-16(14)19(24)17-13(18(12)23)6-11(8-20)7-15(17)26-10(2)22/h3-7H,8H2,1-2H3
InChIKeyQNGXYGMGUGUEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate (CAS 65615-59-0): A Difunctional Anthraquinone Building Block for Selective Derivatization


3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate (CAS 65615-59-0) is a C1,C8-diacetoxy, C3-bromomethyl-substituted 9,10-anthraquinone (molecular formula C₁₉H₁₃BrO₆, MW 417.2 g/mol) . Unlike non-halogenated diacetate analogs or mono-functional bromomethyl-anthracenes, this compound presents three chemically orthogonal handles on the anthraquinone scaffold: two protected phenolic acetates at positions 1 and 8 and a reactive bromomethyl electrophile at position 3, enabling sequential, site-selective functionalization strategies not achievable with simpler congeners . The 9,10-dioxo core additionally imparts redox activity and π-stacking capability, positioning the molecule as a versatile intermediate for fluorescent probes, sensor architectures, and pharmaceutical building blocks [1].

Why 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate Cannot Be Replaced by Common Anthraquinone Diacetates or Simple Bromomethyl-Anthracenes


Procurement specialists and medicinal chemists evaluating anthraquinone derivatives for multi-step synthesis frequently encounter two classes of analogs: non-halogenated diacetate anthraquinones (e.g., 1,2- or 1,4-diacetoxy-9,10-anthraquinone) and simple bromomethyl-anthracenes (e.g., 9-bromomethylanthracene). The former lack the electrophilic bromomethyl handle required for nucleophilic substitution or cross-coupling ; the latter lack the protected hydroxyls and the electron-withdrawing 9,10-dione that modulates both reactivity and photophysical properties [1]. Target compound 65615-59-0 uniquely integrates all three functionalities within a single planar scaffold, enabling one-pot orthogonal deprotection and alkylation sequences that would require three separate building blocks if attempted with commercial alternatives. Substituting with 2-bromomethyl-anthraquinone (CAS 7598-10-9), for example, forfeits the C1,C8-diacetoxy protection strategy and alters the regiochemistry of subsequent derivatization .

Quantitative Differentiation Evidence for 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate (65615-59-0) vs. Closest Analogs


Predicted LogP Modulation by 1,8-Diacetoxy Substitution vs. 1,8-Dihydroxy Analog

The diacetate protecting groups at C1 and C8 significantly alter the lipophilicity of the anthraquinone scaffold compared to the corresponding dihydroxy analog. For CAS 65615-59-0, the ACD/LogP is predicted at 1.71 (ChemSpider-calculated for the closely related 1,2-diacetate isomer as a class proxy ), while the 3-(bromomethyl)-1,8-dihydroxy-9,10-anthracenedione (CAS 72036-12-5) exhibits a computed LogP of 2.77 [1]. The ~1.06 log unit decrease conferred by acetylation indicates enhanced aqueous compatibility, which is critical for biological assay solubility and downstream conjugation in aqueous media.

Lipophilicity Drug Design ADME

Bromomethyl Electrophilicity Retention in the Presence of Acetate Esters: Thermal Stability vs. 9-Bromomethylanthracene

The benzylic bromomethyl group at C3 of the electron-deficient 9,10-anthraquinone core exhibits distinct stability compared to the same group on electron-rich anthracene. 9-Bromomethylanthracene (CAS 2417-77-8) is classified as acutely toxic (mouse intravenous LD₅₀ = 2.70 mg/kg) and decomposes readily under ambient conditions . In contrast, the 9,10-dioxo substitution on 65615-59-0 withdraws electron density from the aromatic system, reducing the benzylic bromide's tendency toward spontaneous solvolysis. Vendor specifications note the compound as "generally stable under standard laboratory conditions" , whereas 2-bromomethyl-anthraquinone (CAS 7598-10-9) has a defined melting point of 203 °C (dec.) , indicating thermal lability. The diacetate substituents on 65615-59-0 further stabilize the scaffold through intramolecular dipole interactions.

Reactivity Stability Synthetic Chemistry

Crystallographic Planarity and π-Stacking Capability: Comparative Supramolecular Architecture

The 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate analog (CAS 2289-36-3) crystallizes with a nearly planar anthraquinone ring system (maximum deviation from planarity = 0.161(3) Å) and forms π-stacked dimers with a centroid–centroid distance of 3.883(4) Å [1]. The target compound 65615-59-0, bearing the identical 9,10-dioxo core with 1,8-diacetoxy substitution, is expected to exhibit comparable or enhanced planarity due to intramolecular hydrogen bonding between the C1-acetate carbonyl and the C9-ketone, a feature absent in the 1,4-isomer. The additional C3-bromomethyl group provides a steric probe that can modulate packing without disrupting the π-stacking motif essential for organic semiconductor and sensor applications [2].

Crystal Engineering Supramolecular Chemistry Materials Science

Orthogonal Deprotection Capability: Diacetate Hydrolysis Kinetics vs. Acetate-Free Bromomethyl Anthraquinones

The 1,8-diacetate groups can be selectively hydrolyzed under mild basic conditions (e.g., K₂CO₃/MeOH) to reveal 1,8-dihydroxy functionalities without affecting the C3-bromomethyl group, as demonstrated for the 1,4-diacetate analog which was deprotected to 1,4-dihydroxyanthraquinone for subsequent metal coordination [1]. In contrast, compounds such as 2-bromomethyl-anthraquinone (CAS 7598-10-9) lack protected hydroxyls entirely, requiring separate introduction of oxygen functionality through less regioselective electrophilic aromatic substitution . This orthogonal deprotection strategy reduces synthetic steps by at least two (hydroxyl protection/deprotection cycles) compared to routes starting from unprotected dihydroxy precursors.

Protecting Group Strategy Orthogonal Synthesis Bioconjugation

Regiochemical Fidelity in Nucleophilic Displacement: C3-Bromomethyl vs. C2-Bromomethyl Anthraquinone Reactivity

The position of the bromomethyl group on the anthraquinone ring dictates the electronic environment and steric accessibility for nucleophilic attack. In 2-bromomethyl-anthraquinone (CAS 7598-10-9), the substituent is flanked by the fused ring system on one side and the C3-H on the other, creating a symmetric steric environment [1]. In 65615-59-0, the C3-bromomethyl group is situated between the C1-acetoxy and C4-H, with the C1-acetoxy exerting both steric shielding and an electron-withdrawing inductive effect that polarizes the C–Br bond, potentially accelerating Sₙ2 displacement rates. While direct kinetic data for 65615-59-0 is unavailable, the 1,8-diacetoxy pattern has been shown in related aminoanthraquinone syntheses to direct nucleophilic attack with >90% regioselectivity to the less-hindered position [2].

Regioselectivity Nucleophilic Substitution Medicinal Chemistry

Optimal Application Scenarios for 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate Based on Quantified Differentiation


Step-Efficient Synthesis of C1,C8-Difunctionalized, C3-Derivatized Anthraquinone Libraries for Kinase Inhibitor Screening

Medicinal chemistry teams requiring anthraquinone-based kinase inhibitor libraries benefit from the three orthogonal handles on 65615-59-0. The C3-bromomethyl group enables Suzuki-Miyaura or Sonogashira coupling to install aryl or alkynyl pharmacophores, while the C1 and C8 acetates can be selectively hydrolyzed to catechol-like diols for metal-chelation or hydrogen-bonding interactions with kinase hinge regions. This eliminates two protection/deprotection cycles compared to starting from 1,8-dihydroxyanthraquinone, reducing per-compound synthesis time by an estimated 40–50% [1].

Construction of Redox-Active Metal-Organic Frameworks (MOFs) with Pendant Bromomethyl Anchoring Sites

Materials scientists building conductive 2D MOFs from anthraquinone ligands can use 65615-59-0 as a pre-functionalized node. The 9,10-dione coordinates transition metals (e.g., Cu²⁺, Ni²⁺), the 1,8-diacetates deprotect to catecholate binding sites, and the C3-bromomethyl acts as a post-synthetic modification handle for grafting recognition elements (e.g., crown ethers, antibodies) without disrupting the framework topology. The crystallographically-demonstrated planarity of the anthraquinone core (deviation <0.2 Å in the 1,4-isomer) ensures lattice coherence critical for charge transport [2].

Fluorescent Probe Development with Tunable Emission via Sequential Functionalization

The anthraquinone scaffold's intrinsic fluorescence, modulated by the electron-withdrawing dione and the electron-donating acetoxy groups, provides a baseline signal that can be systematically tuned. Researchers can first react the C3-bromomethyl with amine-terminated targeting ligands (e.g., peptide nucleic acids, antibodies) under mild conditions, then deprotect the acetates to install environment-sensitive fluorophores or quenchers. This sequential strategy, not possible with mono-functional anthracenes, enables ratiometric probes where C1,C8 and C3 modifications independently control excitation/emission wavelengths and binding specificity [3].

Asymmetric Anthraquinone Dimers for DNA Intercalation Studies

Biophysical chemists investigating DNA intercalation can exploit the C3-bromomethyl for dimerization via diamine linkers (e.g., 1,3-diaminopropane) while retaining the 1,8-diacetates for solubility and subsequent conversion to DNA-backbone hydrogen-bonding hydroxyls. The resulting asymmetric dimers, where one anthraquinone unit carries acetate-protected hydroxyls and the other is conjugated through the C3-methylene bridge, mimic the asymmetry of natural bis-intercalators (e.g., echinomycin) more faithfully than symmetric 2,6- or 2,7-linked dimers [4].

Quote Request

Request a Quote for 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.